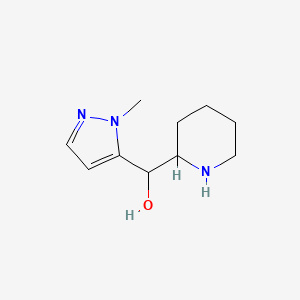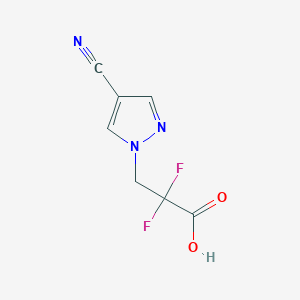
N-(3-ethynylphenyl)thian-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethynylphenyl)thian-4-amine is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a thian-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)thian-4-amine typically involves the Sonogashira-Hagihara cross-coupling reaction. This reaction is carried out using tri-(4-ethynylphenyl)amine as a starting material, which is then reacted with 1,3,5-tris-(4-iodophenyl)amine in the presence of a palladium catalyst and copper iodide . The reaction conditions include the use of tetrakis-(triphenylphosphine)palladium and copper iodide as catalysts, and the reaction is typically conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethynylphenyl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions typically involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted amines and amides.
Scientific Research Applications
N-(3-ethynylphenyl)thian-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(3-ethynylphenyl)thian-4-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-ethynylphenyl)thian-4-amine is unique due to its thian-4-amine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H15NS |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)thian-4-amine |
InChI |
InChI=1S/C13H15NS/c1-2-11-4-3-5-13(10-11)14-12-6-8-15-9-7-12/h1,3-5,10,12,14H,6-9H2 |
InChI Key |
XBPPVNFXCYCEJO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Bromomethyl)-3-methylbutyl]trimethylsilane](/img/structure/B15255507.png)
![(1S,3s)-1-(2,5-dimethylphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B15255511.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)-2,2-dimethylpropanoic acid](/img/structure/B15255515.png)

![Ethyl 2-amino-9-methyl-5,6,7,8-tetrahydro-4h-5,8-epiminocyclohepta[b]thiophene-3-carboxylate](/img/structure/B15255539.png)







![Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B15255596.png)
![(NE)-N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide](/img/structure/B15255604.png)
